5-Bromo-2-(2,4-difluorophenyl)pyridine

Catalog No.
S992284
CAS No.
453530-70-6
M.F
C11H6BrF2N
M. Wt
270.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(2,4-difluorophenyl)pyridine

CAS Number

453530-70-6

Product Name

5-Bromo-2-(2,4-difluorophenyl)pyridine

IUPAC Name

5-bromo-2-(2,4-difluorophenyl)pyridine

Molecular Formula

C11H6BrF2N

Molecular Weight

270.07 g/mol

InChI

InChI=1S/C11H6BrF2N/c12-7-1-4-11(15-6-7)9-3-2-8(13)5-10(9)14/h1-6H

InChI Key

PGLAAMSCAONZPL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)Br

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)Br

5-Bromo-2-(2,4-difluorophenyl)pyridine (CAS 453530-70-6) is a critical cyclometalating ligand precursor used primarily in the synthesis of heteroleptic iridium(III) complexes for organic light-emitting diodes (OLEDs) [1]. The molecule combines the established HOMO-stabilizing effect of the 2,4-difluorophenyl moiety—essential for achieving blue phosphorescence—with a synthetically versatile bromine atom at the 5-position of the pyridine ring [1]. This bifunctional design enables both stable cyclometalation and subsequent site-selective cross-coupling, making it a highly procured building block for developing advanced optoelectronic materials, sensors, and photoredox catalysts [2].

Research Fit

Cross-coupling handle – bromine at pyridine 5-position enables Suzuki-Miyaura and related reactions.
2,4-Difluorophenyl moiety – imparts higher lipophilicity and may support metabolic stability in medicinal and agrochemical programs.
Crystalline solid – well-defined form simplifies handling, identity confirmation, and storage consistency.

Substituting 5-bromo-2-(2,4-difluorophenyl)pyridine with its unhalogenated parent, 2-(2,4-difluorophenyl)pyridine (dfppy), eliminates the primary handle for structural extension, forcing chemists to rely on harsh, unselective electrophilic aromatic substitution if post-complexation modification is required [1]. Conversely, replacing it with 5-bromo-2-phenylpyridine sacrifices the critical fluorine substituents, resulting in a dramatic anodic shift of the oxidation potential and shifting the emission of resulting metal complexes from the targeted blue region to green [2]. Furthermore, while iodo-analogs offer higher cross-coupling reactivity, they frequently suffer from premature dehalogenation or homocoupling under the elevated temperatures required for iridium dimer formation, making the bromo-derivative the optimal balance of stability and reactivity for scalable synthesis [1].

Substitution Risk

Target
5-Bromo-2-(2,4-difluorophenyl)pyridine – tuned reactivity at bromine; distinct lipophilicity and TPSA profile.
Analog (e.g., 5-Chloro)
Lower cross-coupling efficiency may alter reaction yields and require re-optimization. Lipophilicity shift (~0.4 LogP units) can change downstream ADME properties.
Target
2,5-Disubstituted pyridine isomer; specific electronic and steric environment controls reactivity.
Isomer (e.g., 4-Bromo-2-(2,4-difluorophenyl))
Different substitution pattern modifies regioselectivity in further reactions and can lead to misattributed SAR in final compounds.
Target
Commercially sourced building block with defined purity and physical form.
In-house synthesized analog
Without head-to-head validation, different purity profiles or physical characteristics may introduce variability in downstream applications.

Emission Tuning via Fluorination (vs. 5-Bromo-2-phenylpyridine)

The presence of the 2,4-difluoro substitution is mandatory for accessing high-energy triplet states. When comparing iridium complexes derived from 5-bromo-2-(2,4-difluorophenyl)pyridine against those from 5-bromo-2-phenylpyridine, the fluorinated ligand induces a profound blue-shift in emission [1]. The strong electron-withdrawing nature of the fluorine atoms stabilizes the HOMO level of the resulting complex, shifting the maximum emission wavelength (λmax) from the green region (~520 nm for unfluorinated) to the sky-blue/deep-blue region (~460-470 nm) [2]. This ~50-60 nm hypsochromic shift is a non-negotiable requirement for blue OLED emitter procurement [1].

Evidence DimensionPhosphorescence Emission Maximum (λmax) of resulting Ir(III) complexes
Target Compound Data~460-470 nm (Blue/Sky-Blue emission)
Comparator Or Baseline5-Bromo-2-phenylpyridine (~520 nm, Green emission)
Quantified Difference~50-60 nm hypsochromic (blue) shift
ConditionsPhotoluminescence of corresponding Ir(III) complexes in dilute solution at room temperature

Buyers targeting blue phosphorescent materials must select the fluorinated analog, as the unfluorinated version fundamentally fails to meet the energetic requirements for blue emission.

Lipophilicity (XLogP3)
Context-dependent
5-Bromo-2-(2,4-difluorophenyl)pyridine 3.4 vs. 5-Chloro analog ~3.0
Computed XLogP3; higher lipophilicity may affect permeability-solubility balance.
Reported logP difference may influence absorption and distribution profiles of derived compounds.
Computed property; experimental verification recommended for lead series.

Site-Selective Functionalization via C-Br Handle (vs. Unhalogenated dfppy)

The 5-bromo substituent provides a highly reliable handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which is absent in the standard 2-(2,4-difluorophenyl)pyridine (dfppy) ligand [1]. Attempting to directly brominate dfppy or its corresponding Ir(III) complex often results in poor regioselectivity and low yields (<30%) of the desired isomer due to competing reaction sites [2]. By procuring the pre-brominated 5-bromo-2-(2,4-difluorophenyl)pyridine, chemists can achieve >85% yields in subsequent Pd-catalyzed cross-coupling steps to attach bulky steric shields or charge-transporting moieties, drastically improving synthetic throughput and material processability[1].

Evidence DimensionYield of site-specifically functionalized ligand/complex
Target Compound Data>85% yield via direct Pd-catalyzed cross-coupling
Comparator Or Baseline2-(2,4-Difluorophenyl)pyridine (<30% yield via direct halogenation/functionalization routes)
Quantified Difference>55% absolute increase in functionalized product yield
ConditionsStandard Suzuki-Miyaura coupling conditions vs. electrophilic substitution of the unhalogenated baseline

Procurement of the pre-brominated building block eliminates low-yielding, unselective halogenation steps, directly lowering the cost and time of synthesizing advanced OLED dopants.

hERG Inhibition
Class-level
EC50 > 30,000 nM
Fluorescence polarization assay; indicative of weak binding.
Weak hERG binding reported; may inform early cardiotoxicity endpoint context in scaffold assessment.
Class-level inference; project-specific profiling required.

Thermal Stability During Complexation (vs. Iodo-Analogs)

During the synthesis of the critical chloro-bridged iridium dimer intermediate—typically performed in 2-ethoxyethanol at 110–130 °C—the choice of halogen is crucial[1]. Iodo-substituted analogs (e.g., 2-(2,4-difluorophenyl)-5-iodopyridine) are overly reactive, leading to significant thermally induced dehalogenation and homocoupling side reactions, which can reduce the dimer yield to below 50% [2]. 5-Bromo-2-(2,4-difluorophenyl)pyridine exhibits superior thermal and chemical stability under these harsh cyclometalation conditions, routinely affording the intact brominated Ir(III) dimer in yields exceeding 75%, preserving the halogen handle for downstream use [1].

Evidence DimensionYield of intact halogenated Ir(III) chloro-bridged dimer
Target Compound Data>75% yield (C-Br bond remains intact)
Comparator Or BaselineIodo-analog (<50% yield due to dehalogenation/homocoupling)
Quantified Difference>25% higher dimer yield with preserved functional handle
ConditionsNonoyama reaction conditions (IrCl3·nH2O in 2-ethoxyethanol/water at 120 °C)

The bromo-derivative provides the optimal balance of stability during harsh complexation and reactivity for later functionalization, ensuring reproducible manufacturing scale-up.

Procurement Benchmark
Reported
250 mg: ~$900.00
Commercial vendor catalog price (2022).
Known cost and multiple vendor availability supports procurement planning and budget certainty.
Price subject to change; verify current quotes.
Melting Point & Form
Reported
Crystalline solid, m.p. 94–95 °C
Measured in ethanol.
Defined crystalline form supports identity confirmation, consistent handling, and storage stability.
Use as routine QC checkpoint.

Synthesis of Sterically Shielded Blue OLED Emitters

Because the 5-bromo position allows for the attachment of bulky dendrons or aryl groups (e.g., mesityl or carbazole derivatives) via Suzuki coupling, this compound is perfectly suited for developing blue phosphorescent emitters that resist aggregation-caused quenching (ACQ) and triplet-triplet annihilation (TTA) in solid-state OLED devices[1].

Development of Bipolar Phosphorescent Materials

The C-Br handle enables the direct conjugation of electron-transporting (e.g., oxadiazole, triazole) or hole-transporting (e.g., arylamine) moieties to the difluorophenylpyridine core. This is critical for formulating single-molecule bipolar emitters that simplify OLED device architecture by balancing charge carrier injection and transport [2].

Tunable Photoredox Catalyst Production

Beyond displays, the compound is an ideal precursor for highly oxidizing, visible-light-absorbing iridium photoredox catalysts. The ability to cross-couple electron-withdrawing or donating groups at the 5-position allows chemists to finely tune the excited-state oxidation potential of the resulting catalyst for specific challenging organic transformations [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry hit-to-lead library synthesis
Bromine handle for cross-coupling; lipophilicity profile
Reaction efficiency; downstream ADME property interpretation
Chemical biology probe assembly
Modular core for functional group introduction; reported weak hERG binding
Target engagement verification; off-target cardiotoxicity endpoint review
Agrochemical intermediate diversification
2,4-Difluorophenyl motif for metabolic stability; defined crystalline form
Metabolic stability assay context; scalable synthetic route development
Conjugated polymer monomer
Electron-withdrawing 2,4-difluorophenyl group; bromine leaving group
LUMO energy level evaluation; polymer optoelectronic property verification

XLogP3

3.4

Wikipedia

5-Bromo-2-(2,4-difluorophenyl)pyridine

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